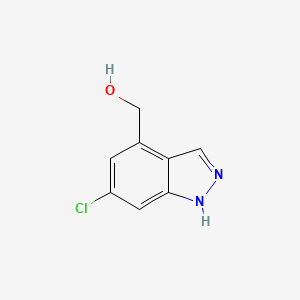

(6-Chloro-1H-indazol-4-yl)-methanol

描述

Structure

3D Structure

属性

IUPAC Name |

(6-chloro-1H-indazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c9-6-1-5(4-12)7-3-10-11-8(7)2-6/h1-3,12H,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYZLLKOMSOSQMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1CO)C=NN2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization of 6 Chloro 1h Indazol 4 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For indazole derivatives such as (6-Chloro-1H-indazol-4-yl)-methanol, NMR studies, including ¹H and ¹³C NMR, are crucial for confirming the molecular structure, determining the conformational preferences of substituents, and investigating the tautomeric equilibrium.

Indazoles can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. Theoretical calculations and experimental data for various indazole derivatives have consistently shown that the 1H-tautomer is generally the more stable and, therefore, the predominant form in solution pitt.edunih.gov. This preference is attributed to the benzenoid character of the 1H-tautomer, which is energetically more favorable than the quinonoid structure of the 2H-tautomer. For this compound, it is expected to exist predominantly as the 1H-tautomer.

The ¹H NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons on the indazole core, the methylene (B1212753) protons of the methanol (B129727) group, and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating or -withdrawing nature of the methanol substituent. The coupling patterns between adjacent protons would further aid in the assignment of these signals. The methylene protons of the -CH₂OH group would likely appear as a singlet, or if coupled to the hydroxyl proton, a doublet. The N-H proton of the indazole ring would typically appear as a broad singlet at a downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on known substituent effects on the indazole ring system and data from similar compounds. Actual experimental values may vary.)

| Proton | Predicted Chemical Shift (ppm) in DMSO-d₆ | Multiplicity |

| NH (indazole) | 13.0 - 13.5 | br s |

| CH (indazole C3) | 8.0 - 8.2 | s |

| CH (indazole C5) | 7.3 - 7.5 | d |

| CH (indazole C7) | 7.6 - 7.8 | d |

| CH₂ (methanol) | 4.6 - 4.8 | s |

| OH (methanol) | 5.0 - 5.5 | t (or br s) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on known substituent effects on the indazole ring system and data from similar compounds. Actual experimental values may vary.)

| Carbon | Predicted Chemical Shift (ppm) in DMSO-d₆ |

| C3 | ~135 |

| C3a | ~122 |

| C4 | ~128 |

| C5 | ~110 |

| C6 | ~130 |

| C7 | ~115 |

| C7a | ~141 |

| CH₂ (methanol) | ~55 |

Mass Spectrometry for Molecular Identity and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₈H₇ClN₂O, the expected monoisotopic mass is approximately 182.02 g/mol .

In an electron ionization (EI) mass spectrum, this compound would be expected to show a prominent molecular ion peak ([M]⁺) at m/z 182. The presence of a chlorine atom would be indicated by an isotopic peak at [M+2]⁺ with an intensity of approximately one-third of the molecular ion peak, reflecting the natural abundance of the ³⁷Cl isotope.

The fragmentation of indazole derivatives in mass spectrometry often involves characteristic losses of small molecules. For this compound, potential fragmentation pathways could include the loss of the hydroxyl group (-OH, 17 Da), the entire hydroxymethyl group (-CH₂OH, 31 Da), or the cleavage of the indazole ring. The specific fragmentation pattern provides a fingerprint for the molecule, which is invaluable for its identification and for assessing the purity of a sample by detecting the presence of any impurities with different mass-to-charge ratios. While a specific mass spectrum for this compound is not publicly available, commercial suppliers of this compound indicate the availability of LC-MS data, which would confirm its molecular weight and purity bldpharm.com.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (Note: These are predicted fragments based on the structure and common fragmentation patterns of similar compounds.)

| Fragment Ion | m/z (for ³⁵Cl) | Description |

| [M]⁺ | 182 | Molecular Ion |

| [M+2]⁺ | 184 | Isotope Peak due to ³⁷Cl |

| [M-OH]⁺ | 165 | Loss of hydroxyl radical |

| [M-CH₂O]⁺ | 152 | Loss of formaldehyde (B43269) |

| [M-Cl]⁺ | 147 | Loss of chlorine radical |

X-ray Crystallography for Elucidating Solid-State Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

While the specific crystal structure of this compound has not been reported in the crystallographic literature, the structures of numerous other substituted indazole derivatives have been determined nih.govresearchgate.netacs.org. These studies reveal common structural motifs. The indazole ring system is typically planar, a consequence of its aromatic character. In the solid state, indazole derivatives often form dimers or extended networks through hydrogen bonding. For (1H-indazol-1-yl)methanol derivatives, a common feature is the formation of dimers through intermolecular O-H···N hydrogen bonds between the hydroxyl group of one molecule and the N2 atom of the pyrazole (B372694) ring of a neighboring molecule nih.govacs.org.

Table 4: Representative Crystallographic Data for a Substituted Indazole Derivative, N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide nih.gov (Note: This data is for a related compound and serves to illustrate typical crystallographic parameters for this class of molecules.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.9664 (6) |

| b (Å) | 6.4300 (3) |

| c (Å) | 19.6155 (9) |

| β (°) | 107.227 (1) |

| Volume (ų) | 1682.52 (13) |

| Z | 4 |

Mechanistic Investigations of Biological Activities of 6 Chloro 1h Indazol 4 Yl Methanol and Indazole Analogs in Preclinical Models

Antineoplastic Potential and Molecular Mechanisms

Indazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of key protein kinases, induction of programmed cell death, and suppression of cancer cell proliferation.

Inhibition of Protein Kinases

The indazole core is a key pharmacophore in the design of kinase inhibitors. Many indazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways involved in cancer development and progression.

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. Indazole derivatives have been developed as VEGFR-2 inhibitors, interfering with tumor angiogenesis and proliferation.

ALK: Anaplastic Lymphoma Kinase (ALK) is another tyrosine kinase that, when mutated or overexpressed, can drive the growth of several cancers. Indazole-based compounds have been investigated as ALK inhibitors.

PDK1: 3-Phosphoinositide-dependent kinase 1 (PDK1) is a master kinase that activates several downstream kinases involved in cell survival and proliferation. The development of indazole-based PDK1 inhibitors is an active area of research.

EGFR: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is often overexpressed in various cancers, leading to uncontrolled cell growth. Indazole-based covalent inhibitors have been designed to target drug-resistant forms of EGFR, such as those with the L858R/T790M mutation. These inhibitors work by covalently binding to a specific cysteine residue (Cys797) in the EGFR active site.

FGFR: The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases is implicated in various cancers. Fragment-led de novo design has been used to identify indazole-based pharmacophores that inhibit FGFR1–3. Some of these compounds have shown promising inhibitory activity and selectivity for different FGFR subtypes. Structural studies have revealed that these inhibitors bind to the ATP-binding pocket of the kinase.

FLT3: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia. Indazole derivatives have been explored as potential FLT3 inhibitors.

CDK2: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is common in cancer. Tetrahydroindazole compounds have been identified as inhibitors of CDK2/cyclin complexes, showing potential for halting cancer cell proliferation.

Interactive Table: Indazole Analogs as Protein Kinase Inhibitors

| Target Kinase | Indazole Analog Type | Key Findings |

|---|---|---|

| VEGFR-2 | Indazole derivatives | Inhibit signaling pathways involved in tumor angiogenesis and proliferation. |

| EGFR | Covalent indazole inhibitors | Target drug-resistant EGFR mutants (L858R/T790M) by alkylating Cys797. |

| FGFR1-3 | Indazole-containing fragments | Inhibit FGFR1–3 with IC50 values in the micromolar range and exhibit good ligand efficiencies. |

| CDK2 | Tetrahydroindazoles | Inhibit CDK2/cyclin complexes, with some analogs showing improved binding affinity and inhibitory activity. |

Induction of Apoptosis and Cell Cycle Modulation

Indazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through various molecular pathways.

One study demonstrated that an indazole derivative, compound 2f, dose-dependently promoted apoptosis in 4T1 breast cancer cells. This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. Furthermore, the compound was found to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in these cells, which are known triggers of apoptosis.

Antiproliferative Effects on Cancer Cell Lines (In Vitro Studies)

The antiproliferative activity of indazole derivatives has been evaluated against a variety of cancer cell lines in vitro.

A series of indazole derivatives showed potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM.

One particular compound, 2f, was found to inhibit the proliferation and colony formation of 4T1 breast cancer cells.

Novel indazole analogs of curcumin (B1669340) have been synthesized and tested for their cytotoxic activity against MCF-7 (breast), HeLa (cervical), and WiDr (colorectal) cancer cell lines. One of these analogs, compound 3b, exhibited the highest cytotoxic activity against WiDr cells with an IC50 of 27.20 µM and showed good selectivity.

Interactive Table: Antiproliferative Activity of Indazole Analogs

| Compound/Analog | Cancer Cell Line(s) | IC50 Value(s) |

|---|---|---|

| Indazole derivative 2f | Various | 0.23–1.15 μM |

| Curcumin indazole analog 3b | WiDr (colorectal) | 27.20 µM |

| Curcumin indazole analog 3d | HeLa (cervical) | 46.36 - 100 µM |

Antimicrobial and Antifungal Efficacy

Indazole and its derivatives have emerged as a promising class of compounds with significant antimicrobial and antifungal properties.

In vitro studies have demonstrated the efficacy of N-methyl-3-aryl indazoles against a range of bacterial strains, including Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. Some of these compounds showed excellent inhibitory activity against various tested microbial strains. The antimicrobial activity of these compounds is often evaluated by measuring the zone of inhibition. For instance, certain synthesized indazole derivatives showed superior activity against Xanthomonas campestris when compared to the standard antibiotic streptomycin.

Furthermore, indazole derivatives have shown notable antifungal activity, particularly against Candida albicans, a common cause of fungal infections. Some 3-phenyl-1H-indazole derivatives have demonstrated broad anticandidal activity. The design of these antifungal agents often involves strategies like bioisosteric replacement and molecular simplification to enhance their efficacy.

Anti-inflammatory Pathways and Cyclooxygenase (COX) Inhibition

Indazole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation.

A series of novel (aza)indazole derivatives have been developed as selective COX-2 inhibitors. COX-2 is an isoform of the COX enzyme that is often upregulated at sites of inflammation. One particular compound in this series, compound 16, demonstrated effective COX-2 inhibitory activity with an IC50 value of 0.409 µM and excellent selectivity over the COX-1 isoform. The structure-activity relationship studies revealed that the position of the 4-sulfonylaryl moiety on the indazole ring is crucial for its COX-2 inhibitory activity.

Neurological Activities: Serotonin (B10506) Receptor Modulation and Neuroprotection

The indazole scaffold is also found in compounds with significant neurological activities, including the modulation of serotonin receptors and potential neuroprotective effects.

Indazole derivatives have been synthesized and characterized as potent agonists for the serotonin receptor subtype 2 (5-HT2). The 5-HT2 receptors are involved in various physiological and pathological processes in the brain. The indazole motif is often used as a bioisostere for indole (B1671886) in the design of these compounds, sometimes leading to improved pharmacokinetic properties. Some indazole-ethanamines and indazole-tetrahydropyridines have shown potent agonist activity at 5-HT2 receptors.

Furthermore, indazole-based compounds have been investigated for their neuroprotective potential in the context of neurodegenerative diseases like Parkinson's disease. Some indazoles have been found to inhibit monoamine oxidase B (MAO-B), an enzyme whose activity is linked to neurodegeneration. Additionally, indazole derivatives have been identified as inhibitors of c-Jun N-terminal kinase 3 (JNK3), a kinase implicated in neuronal apoptosis. Selective inhibition of JNK3 by these compounds has shown neuroprotective effects in preclinical models of Parkinson's disease.

Enzyme Inhibition and Ligand-Target Interactions Beyond Kinases (e.g., Acetylcholinesterase, Nitric Oxide Synthase, LSD1)

While the indazole scaffold is prominent in kinase inhibitor development, its derivatives also exhibit inhibitory activity against a range of other enzymes, demonstrating the versatility of this heterocyclic system in medicinal chemistry.

Nitric Oxide Synthase (NOS) Inhibition:

A variety of substituted indazole derivatives have been shown to be potent inhibitors of nitric oxide synthase (NOS) isoforms. nih.gov For instance, 7-nitroindazole (B13768) and its derivatives effectively inhibit NOS activity in rat cerebellum, bovine endothelial cells, and lung tissue from endotoxin-treated rats. nih.gov The inhibitory action of these indazole compounds is believed to stem from their interaction with the heme-iron component of the NOS enzyme, which hinders the binding of oxygen. nih.gov Studies on different indazole analogs revealed varying potencies, with 7-nitroindazole displaying a significantly higher inhibitory effect on Ca(2+)-calmodulin-dependent NOS from bovine brain compared to indazole, 5-nitroindazole, and 6-nitroindazole. nih.gov The inhibition by 7-nitroindazole was found to be competitive with respect to both the arginine substrate and the (6R)-5,6,7,8-tetrahydrobiopterin cofactor. nih.gov

Table 1: Inhibition of Nitric Oxide Synthase Isoforms by Indazole Derivatives

| Compound | Target | IC50 (µM) | Inhibition Mechanism |

| 7-Nitroindazole | Bovine Brain CaM-dependent NOS | 2.5 | Competitive vs. Arginine and Tetrahydrobiopterin nih.gov |

| 6-Nitroindazole | Bovine Brain CaM-dependent NOS | 40 | Not specified nih.gov |

| 5-Nitroindazole | Bovine Brain CaM-dependent NOS | 1150 | Not specified nih.gov |

| Indazole | Bovine Brain CaM-dependent NOS | 2300 | Not specified nih.gov |

| 7-Nitroindazole | Murine Macrophage Inducible NOS | 20 | Noncompetitive vs. Arginine, Competitive vs. Tetrahydrobiopterin nih.gov |

| 6-Nitroindazole | Murine Macrophage Inducible NOS | 56 | Not specified nih.gov |

| 5-Nitroindazole | Murine Macrophage Inducible NOS | 240 | Not specified nih.gov |

| Indazole | Murine Macrophage Inducible NOS | 470 | Not specified nih.gov |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition:

Indazole derivatives have emerged as potential therapeutic agents for neurodegenerative disorders like Alzheimer's disease through the inhibition of cholinesterases. researchgate.net Some indazole-containing compounds are being explored as acetylcholinesterase inhibitors. nih.gov Research has also focused on developing selective inhibitors of butyrylcholinesterase (BChE), as selective BChE inhibition is considered a viable therapeutic strategy for Alzheimer's disease. researchgate.net One study reported the synthesis of 17 indazole derivatives, with compound 4q identified as a potent and selective BChE inhibitor. monash.edu Molecular docking studies suggested that this compound binds to BChE through a combination of hydrophobic and polar interactions. monash.edu

Lysine-Specific Demethylase 1 (LSD1) Inhibition:

The epigenetic enzyme Lysine-specific demethylase 1 (LSD1) has become a significant target in cancer therapy, and indazole-based compounds are being investigated as potential inhibitors. nih.govresearchgate.net A series of tranylcypromine-indazole derivatives have been designed and synthesized, with many exhibiting excellent inhibitory activity against LSD1. nih.gov For example, compound 9e was identified as a highly effective LSD1 inhibitor with an IC50 value of 9.85 nM and demonstrated high selectivity over other enzymes like MAOs and hERG. nih.gov Further studies with other tranylcypromine-based indazole derivatives, such as compounds 26b and 29b, also showed potent LSD1 inhibition with IC50 values of 17 nM and 11 nM, respectively. researchgate.net The mechanism of action for some of these inhibitors involves competitive binding to the FAD binding site of LSD1. nih.gov

Table 2: LSD1 Inhibition by Indazole Derivatives

| Compound Series | Lead Compound/Scaffold | Key Findings |

| Tranylcypromine-indazole derivatives | Tranylcypromine-indazole | Compound 9e showed an IC50 of 9.85 nM for LSD1 and high selectivity. nih.gov |

| Tranylcypromine-indazole derivatives | Tranylcypromine-indazole | Compounds 26b and 29b exhibited IC50 values of 17 nM and 11 nM for LSD1, respectively. researchgate.net |

| 5-cyano-6-phenylpyrimidin derivatives with 1,2,3-triazole | 5-cyano-6-phenylpyrimidine | Compound 14q was identified as a competitive inhibitor occupying the FAD binding site of LSD1. nih.gov |

| 3,5-Diamino-1,2,4-triazoles | 3,5-Diamino-1,2,4-triazole | Compounds 6 and 7 were identified as reversible, competitive inhibitors of LSD1. researchgate.net |

Other Pharmacological Profiles (e.g., Anti-HIV, Antiprotozoal, Cannabinoid Receptor Binding)

The pharmacological utility of the indazole core extends to a variety of other therapeutic areas, including infectious diseases and the modulation of the endocannabinoid system.

Anti-HIV and Antiprotozoal Activities:

Indazole derivatives have demonstrated a broad spectrum of biological activities, including anti-HIV and antiprotozoal properties. nih.gov The indazole nucleus is recognized for its role in a wide range of biological and enzymatic processes, leading to diverse pharmacological activities. researchgate.net Specifically, the antiprotozoal activity of indazole derivatives has been reported against parasites such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.gov A study involving a series of 22 2-phenyl-2H-indazole derivatives revealed that compounds with electron-withdrawing groups on the 2-phenyl ring exhibited favorable antiprotozoal activity against these three protozoans. nih.gov

Cannabinoid Receptor Binding:

Indazole derivatives have also been synthesized and evaluated for their interaction with cannabinoid receptors. A series of indazole ether derivatives were assessed for their binding to CB1 and CB2 receptors. researchgate.net Pharmacological testing revealed that four of these derivatives acted as CB2 receptor antagonists. researchgate.net Notably, compounds designated as PGN36 (17) and PGN38 (18) emerged as promising candidates for use as pharmacological tools to study the cannabinoid system. researchgate.net

Other Reported Activities:

Beyond these specific examples, the indazole scaffold has been associated with a wide array of other pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. nih.goveurekaselect.comresearchgate.net

Cellular Uptake and Intracellular Target Engagement

The therapeutic efficacy of a drug is contingent not only on its intrinsic activity against a target but also on its ability to reach that target within the cell.

Cellular Permeability and Uptake:

Studies on indazole derivatives have shown that they can possess favorable properties for cellular uptake. For instance, an indazole derivative identified as a selective BChE inhibitor was found to readily permeate the blood-brain barrier in an in vitro model and was non-toxic to SH-SY5Y cells. monash.edu The ability of certain indazole analogs to act as effective bioisosteres for indoles and phenols can contribute to improved pharmacokinetic properties such as plasma clearance, oral bioavailability, and metabolic stability, which are indirectly related to cellular uptake and distribution. nih.govsemanticscholar.orgnih.gov

Intracellular Target Engagement:

Once inside the cell, indazole-based compounds have been shown to engage with their intended intracellular targets. For example, tranylcypromine-indazole derivative 9e was found to directly target and inhibit LSD1 within MV-4-11 cells, leading to a significant increase in the expression levels of H3K4me1/2, which are substrates of LSD1. nih.gov Similarly, another LSD1 inhibitor, compound 12u, directly acted on and inhibited LSD1 in MGC-803 gastric cancer cells, resulting in increased expression of mono- and di-methylation of H3K4 and H3K9. researchgate.net In the context of microtubule-targeting agents, several indazole derivatives have been developed to target the colchicine (B1669291) binding site on β-tubulin, a critical protein for microtubule formation. nih.gov The engagement of these compounds with their intracellular target, tubulin, leads to the inhibition of cell division. nih.gov

Structure Activity Relationship Sar and Computational Studies of 6 Chloro 1h Indazol 4 Yl Methanol and Its Structural Analogs

Systematic Elucidation of Substituent Effects on Biological Activity

The biological profile of indazole-based molecules can be finely tuned by the nature and position of various substituents on the heterocyclic ring system. Systematic studies have provided insights into how these modifications impact interactions with biological targets.

The C-6 position of the indazole ring is a common site for substitution, and the introduction of a halogen atom, particularly chlorine, often has a significant impact on pharmacological potency. In the development of 3-(indol-2-yl)indazoles as inhibitors of Chek1 kinase, the introduction of various groups at the C-6 position was explored to optimize potency and selectivity. nih.gov This highlights the strategic importance of the C-6 position for modulating biological activity.

Table 1: Effect of C-6 Substitution on Biological Activity This table is a representative example based on findings in the literature; specific activity values are context-dependent.

| Compound Class | C-6 Substituent | Observed Effect on Potency | Target | Reference |

| Indazole Arylsulfonamides | Cl | Preferred substitution position over C5/C7 | CCR4 | acs.org |

| 3-(Indol-2-yl)indazoles | Various | Position used to optimize potency | Chek1 Kinase | nih.gov |

| 1-Phenylbenzazepines | Cl | Enhances affinity | Dopamine D1R | mdpi.com |

The hydroxymethyl group at the C-4 position of the indazole ring is a crucial functional group that can significantly contribute to receptor binding and efficacy, primarily through its ability to act as a hydrogen bond donor and acceptor. In the optimization of indazole arylsulfonamides as CCR4 antagonists, derivatives bearing methoxy (B1213986) or hydroxyl-containing groups at the C-4 position were found to be the most potent. acs.org The synthesis of the (6-chloro-1H-indazol-4-yl)methanol analog in this series involved the reduction of a nitrile to an aldehyde, followed by reduction to the final hydroxymethyl group, underscoring its importance for the target activity. acs.org

In a separate context, the SAR of YC-1, an indazole-based soluble guanylate cyclase (sGC) stimulator, and its analogs revealed the importance of a hydroxymethyl group on an attached furyl ring for its biological effects. nih.gov While not directly on the indazole C-4 position, this finding reinforces the general principle that hydroxymethyl groups are key pharmacophoric features that can form critical interactions with target proteins. The synthesis of various (1H-indazol-1-yl)methanol derivatives has been a subject of study, confirming the chemical accessibility of these functionalized scaffolds for biological evaluation. nih.gov The presence of this polar, hydrogen-bonding group often enhances binding affinity and can improve the solubility and pharmacokinetic properties of the parent molecule.

Indazole, or benzopyrazole, is an aromatic heterocyclic system that can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers. nih.gov This tautomerism significantly influences the synthesis, reactivity, and biological properties of indazole derivatives. nih.govresearchgate.net Thermodynamic calculations generally indicate that the 1H-indazole tautomer is the more stable and predominant form compared to the 2H-indazole. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. For indazole derivatives, QSAR studies have been instrumental in identifying key structural features that govern their potency against various biological targets. nih.gov

By generating models based on a training set of compounds with known activities, QSAR can predict the activity of novel, un-synthesized analogs. researchgate.net These models are built using a wide array of molecular descriptors that quantify steric, electronic, hydrophobic, and topological properties. For example, 3D-QSAR studies on indazole derivatives as Hypoxia-Inducible Factor-1α (HIF-1α) inhibitors have generated steric and electrostatic contour maps. nih.gov These maps provide a visual framework, highlighting regions where bulky or electron-withdrawing/donating groups would be beneficial or detrimental to activity, thereby guiding the design of more potent inhibitors. nih.gov

Similarly, QSAR models for indazole compounds with inhibitory activity against SAH/MTAN-mediated quorum sensing have been developed using combinations of 2D and 3D descriptors. nih.gov These statistically validated models can explain a high percentage of the variance in inhibitory activity and show good predictive power for test sets of compounds. nih.gov The insights gained from QSAR analyses help to prioritize synthetic efforts and accelerate the discovery of lead compounds with improved efficacy. growingscience.com

Advanced In Silico Methodologies for Drug Design and Optimization

Modern drug discovery heavily relies on advanced computational, or in silico, methods to streamline the identification and optimization of lead compounds. These techniques, including molecular docking and virtual screening, are particularly valuable for exploring the interactions of ligands like (6-Chloro-1H-indazol-4-yl)-methanol with their protein targets.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. youtube.com This technique allows researchers to visualize plausible binding modes at the atomic level and to analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For indazole derivatives, docking studies have been successfully employed to understand their mechanism of action. For example, docking simulations of indazole-based inhibitors into the ATP-binding pocket of Fibroblast Growth Factor Receptor 1 (FGFR1) predicted key hydrogen bonding interactions involving the indazole N-H group. nih.gov Similarly, docking has been used to study the binding of indazoles to targets like HIF-1α and DNA gyrase. nih.govjmchemsci.com

Virtual screening is a powerful extension of this approach, where large libraries of chemical compounds are computationally docked against a target protein to identify potential "hits" with high binding affinity. nih.gov This method significantly accelerates the initial stages of drug discovery by filtering vast chemical spaces to a manageable number of candidates for experimental testing. youtube.com Both ligand-based virtual screening (LBVS), which uses a known active ligand as a template, and structure-based virtual screening (SBVS), which uses the 3D structure of the target, are common strategies. nih.govnih.gov These in silico techniques are essential for the rational design of novel indazole derivatives, providing a structural basis for observed SAR and guiding the optimization of binding affinity and selectivity. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to investigate the conformational stability and binding dynamics of ligands within target proteins. For indazole derivatives, MD simulations provide insights into how these molecules behave in a dynamic physiological environment, revealing the stability of the ligand-protein complex over time.

MD simulations on various indazole derivatives have demonstrated their stability within the active sites of their respective target proteins. nih.govresearchgate.net For instance, a study on the indazole derivative Bindarit in complex with the K-Ras receptor showed that the complex remained stable throughout the simulation. nih.gov This stability is often quantified by analyzing the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A low and stable RMSD value indicates minimal conformational changes and a stable binding mode.

Furthermore, MD simulations can elucidate conformational changes that occur upon ligand binding. These changes can be critical for the biological activity of the protein. For example, the binding of Bindarit to the K-Ras receptor was suggested to induce conformational changes that could lead to the loss of GTPase activity, thereby inhibiting downstream signaling pathways. nih.gov The flexibility of different parts of the protein in the presence of the ligand can be assessed through root-mean-square fluctuation (RMSF) analysis, which can highlight the regions of the protein that are most affected by ligand binding.

The binding free energy of a ligand to its target protein can also be estimated from MD simulation trajectories using methods like the Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) approach. researchgate.net This allows for a more quantitative assessment of the binding affinity and can be used to compare different ligands. For instance, the MM-GBSA analysis of a 1H-indazole derivative with the COX-2 enzyme demonstrated substantial binding affinities. researchgate.net

Table 1: Key Findings from MD Simulations of Indazole Derivatives

| Indazole Derivative | Target Protein | Key Findings |

| Bindarit | K-Ras | Stable complex formation, average of 3-4 hydrogen bonds, induced conformational changes. nih.gov |

| Compound 39 | HIF-1α | Good binding efficiency and stability in the active site. nih.gov |

| BDF | COX-2 | Stable in the active site, significant binding affinities from MM-GBSA analysis. researchgate.net |

Prediction of Binding Affinities and ADMET-related Computational Insights

Computational methods are extensively used to predict the binding affinities of potential drug candidates and to assess their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These in silico predictions are crucial in the early stages of drug discovery to identify promising compounds and to flag potential liabilities.

Molecular docking is a widely used technique to predict the binding affinity and binding mode of a ligand to its target protein. In numerous studies on indazole derivatives, molecular docking has been employed to screen and rank compounds based on their predicted binding energies. nih.govbiotech-asia.org For example, the indazole derivative Bindarit showed a binding energy of -7.3 kcal/mol with the K-Ras receptor, which was better than the reference compound. nih.govcncb.ac.cn In another study, newly designed indazole scaffolds exhibited significant docking scores when evaluated as inhibitors of the VEGFR-2 tyrosine kinase. biotech-asia.org While specific docking studies for this compound were not found, its structural features suggest it could be a candidate for such analyses against relevant biological targets.

Beyond binding affinity, the prediction of ADMET properties is critical for the success of a drug candidate. Various computational models and online tools, such as pkCSM and Pre-ADMET, are available for this purpose. nih.govmdpi.com These tools can predict a wide range of properties, including water solubility, intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and various toxicity endpoints. nih.govnih.gov

For instance, a computational study on imidazole-based drug candidates included in silico ADMET prediction, which showed that the designed compounds had acceptable oral bioavailability and were predicted to be non-mutagenic and non-tumorigenic. nih.gov Similarly, ADMET properties were predicted for potent sulfonamide-pyridine derivatives, providing insights into their drug-likeness. nih.gov Although specific ADMET predictions for this compound are not available in the provided search results, such predictions would be essential for its development as a potential therapeutic agent. The presence of the chloro and methanol (B129727) groups would influence its physicochemical properties, such as lipophilicity and polarity, which in turn would affect its ADMET profile.

The drug-likeness of a compound is often assessed using rules like Lipinski's rule of five, which provides a general guideline for oral bioavailability. Computational tools can quickly calculate the relevant molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors and acceptors) to evaluate a compound against these rules.

Table 3: Predicted ADMET Properties for Representative Drug Candidates from a Computational Study

| Property | Predicted Value |

| Water Solubility (logS) | -2.892 mol/L |

| Caco-2 Permeability | Poor |

| Intestinal Absorption | High |

| Blood-Brain Barrier (BBB) Penetration | Yes |

| CYP2D6 inhibitor | No |

| AMES toxicity | Non-mutagen |

| Hepatotoxicity | No |

This table presents a selection of predicted ADMET properties for illustrative purposes, based on data from studies on other compounds. Specific predictions for this compound would require a dedicated computational analysis. mdpi.com

Ligand-Based and Structure-Based Drug Design Principles

Both ligand-based and structure-based drug design strategies are instrumental in the discovery and optimization of novel drug candidates. These approaches have been successfully applied to the development of various indazole derivatives as therapeutic agents.

Ligand-Based Drug Design

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of a set of molecules that are known to be active against the target. One of the key techniques in ligand-based design is the development of a pharmacophore model. A pharmacophore represents the essential steric and electronic features that are required for a molecule to be active.

For indazole derivatives, pharmacophore mapping has been used to identify common features among a series of known inhibitors. nih.gov For instance, a five-point pharmacophore hypothesis was generated for HIF-1α inhibitors, which can be used to screen virtual libraries for new compounds with the desired features. nih.gov Another important ligand-based method is the development of Quantitative Structure-Activity Relationship (QSAR) models. 3D-QSAR studies, for example, correlate the biological activity of a series of compounds with their 3D structural properties, such as steric and electrostatic fields. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

Structure-Based Drug Design

When the 3D structure of the target protein is available, structure-based drug design becomes a powerful tool. This approach involves the use of molecular docking and other computational methods to design ligands that can fit into the active site of the target and interact favorably with it.

Structure-based design has been used to develop indazole derivatives as inhibitors of various enzymes, such as epidermal growth factor receptor (EGFR) kinase. nih.gov By analyzing the crystal structure of the target protein in complex with a ligand, researchers can identify key interactions and design new molecules that can exploit these interactions more effectively. For example, a structure-based approach was used to design 1H-indazole analogs as irreversible and mutant-selective EGFR inhibitors. nih.gov Similarly, structure-guided and knowledge-based design led to the synthesis of 1H-indazole amide derivatives as inhibitors of extracellular signal-regulated kinase1/2 (ERK1/2). nih.gov

The design of this compound as a potential drug candidate would benefit from both ligand-based and structure-based approaches. If a set of active compounds with a similar scaffold is known, a pharmacophore model could be developed. If the structure of its biological target is known, molecular docking and other structure-based methods could be used to optimize its binding affinity and selectivity. The indazole scaffold itself is considered a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.net

Table 4: Comparison of Ligand-Based and Structure-Based Drug Design

| Design Approach | Principle | Key Techniques | Application to Indazole Derivatives |

| Ligand-Based | Utilizes knowledge of active ligands when the target structure is unknown. | Pharmacophore modeling, 3D-QSAR. | Development of pharmacophore models for HIF-1α inhibitors. nih.gov |

| Structure-Based | Utilizes the 3D structure of the target protein to design complementary ligands. | Molecular docking, de novo design. | Design of EGFR kinase and ERK1/2 inhibitors. nih.gov |

Future Research Directions and Translational Perspectives for 6 Chloro 1h Indazol 4 Yl Methanol

Development of Novel and Efficient Synthetic Routes for Targeted Derivatives

The therapeutic potential of (6-Chloro-1H-indazol-4-yl)-methanol is intrinsically linked to the ability to synthesize it and its derivatives efficiently. Research in this area focuses on creating diverse libraries of related compounds for structure-activity relationship (SAR) studies.

The synthesis of substituted indazoles often begins with appropriately substituted anilines. chemicalbook.comresearchgate.net For instance, a common route to 4-chloro-1H-indazole involves using 3-chloro-2-methylaniline (B42847) as a starting material. researchgate.net An improved industrial-scale synthesis of 4-chloro-1H-indazole has been developed that uses this inexpensive precursor, followed by acetylation, reaction with tert-butyl nitrite (B80452), and subsequent hydrolysis with NaOH to achieve the final product in high yield. researchgate.net

A crucial step for creating the title compound is the introduction of the hydroxymethyl group. The reaction of N-unsubstituted indazoles with formaldehyde (B43269) in an acidic medium is a known method to produce (1H-indazol-1-yl)methanol derivatives. acs.orgnih.gov This reaction's mechanism has been studied, confirming that it typically leads to substitution at the N1 position of the indazole ring. acs.orgnih.gov The development of regioselective methods to functionalize the indazole core at specific carbon positions is a key challenge. Strategies might involve directed ortho-metalation or palladium-catalyzed cross-coupling reactions on a pre-functionalized indazole core, such as (6-bromo-1H-indazol-4-yl)methanol or other halogenated precursors. sigmaaldrich.com

Future synthetic research could explore multi-step sequences, such as the practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile, which demonstrates a two-step sequence of regioselective bromination and heterocycle formation with hydrazine (B178648). chemrxiv.org Adapting such strategies could provide access to a wide array of derivatives for biological screening.

Table 1: Synthetic Strategies for Indazole Derivatives

| Strategy | Key Reagents/Intermediates | Target/Example Product | Reference |

|---|---|---|---|

| Cyclization of Anilines | 3-Chloro-2-methylaniline, Acetic Anhydride, Isoamyl Nitrite | 4-Chloro-1H-indazole | chemicalbook.com |

| Industrial-Scale Cyclization | 3-Chloro-2-methylaniline, tert-Butyl Nitrite, NaOH | 4-Chloro-1H-indazole | researchgate.net |

| N-Hydroxymethylation | Indazole, Formaldehyde, HCl | (1H-Indazol-1-yl)methanol | acs.orgnih.gov |

| Suzuki Coupling | 3-Bromo-1H-indazole, Phenylboronic Acid | 3-Phenyl-1H-indazole | nih.gov |

| Multi-step Synthesis | 2,6-Dichlorobenzonitrile, Hydrazine | 7-Bromo-4-chloro-1H-indazol-3-amine | chemrxiv.org |

Identification of Undiscovered Molecular Targets and Therapeutic Applications

The indazole scaffold is a privileged structure in drug discovery, with derivatives showing a wide range of biological activities. nih.govmdpi.com A significant body of research has identified indazole-containing compounds as potent inhibitors of various protein kinases and other enzymes implicated in diseases like cancer. nih.gov

Potential Therapeutic Areas:

Oncology: Many indazole derivatives are potent inhibitors of protein kinases crucial for cancer progression. Targets include Fibroblast Growth Factor Receptors (FGFR), pan-Pim kinases, and Epidermal Growth Factor Receptor (EGFR). nih.gov For example, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide is a potent FGFR1 inhibitor with an IC50 of 30.2 nM. nih.gov Another derivative, optimized as a pan-Pim kinase inhibitor, showed IC50 values of 0.4, 1.1, and 0.4 nM against Pim-1, Pim-2, and Pim-3, respectively. nih.gov

Immunology/Oncology: Indoleamine 2,3-dioxygenase 1 (IDO1) is an important target in immuno-oncology. A series of 1H-indazole derivatives with substituents at the 4- and 6-positions were synthesized, with some showing remarkable IDO1 inhibitory activity. nih.gov This suggests that this compound could serve as a valuable scaffold for developing novel IDO1 inhibitors.

Infectious Diseases: Indazole derivatives have demonstrated activity against various pathogens. Studies have shown in vitro activity against Trypanosoma cruzi, Trichomonas vaginalis, and several Leishmania species. mdpi.com Furthermore, derivatives have been evaluated for their anticandidal activity against resistant Candida strains. nih.gov

Future research should involve systematic screening of this compound and its targeted derivatives against a broad panel of molecular targets, especially kinases and immunomodulatory enzymes.

Table 2: Selected Indazole Derivatives and Their Molecular Targets

| Compound | Molecular Target(s) | Reported Potency (IC₅₀) |

|---|---|---|

| 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | FGFR1 | 30.2 ± 1.9 nM |

| 5-(2,6-Difluorophenyl)-3-(pyrazin-2-yl)-1H-indazole derivative (82a) | Pim-1, Pim-2, Pim-3 | 0.4 nM, 1.1 nM, 0.4 nM |

| 6-(3-Methoxyphenyl)-1H-indazol-3-amine derivative (98) | FGFR1 | 15.0 nM |

Data sourced from a 2021 review on indazole derivatives. nih.gov

Integration of Artificial Intelligence and Machine Learning in Indazole Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines and improving the accuracy of predictions. nih.gov These computational tools can be powerfully applied to the exploration of indazole derivatives like this compound.

One major application is the development of Quantitative Structure-Activity Relationship (QSAR) models. youtube.com By training an ML algorithm on a dataset of existing indazole compounds with known biological activities, a predictive model can be built. youtube.com This model could then estimate the therapeutic potential of novel, unsynthesized derivatives of this compound, allowing researchers to prioritize the most promising candidates for synthesis and testing.

AI algorithms are also adept at virtual screening and target identification. Deep learning models can analyze the 3D structures of proteins and predict the binding affinity of small molecules like our title compound. nih.govresearchgate.net This enables the rapid screening of vast virtual libraries of indazole derivatives against numerous potential biological targets, helping to identify new therapeutic applications. nih.gov Furthermore, AI can predict crucial pharmacokinetic properties (solubility, bioavailability, toxicity), reducing the likelihood of late-stage failures in drug development. nih.gov

Table 3: Applications of AI/ML in the Indazole Drug Discovery Pipeline

| Stage | AI/ML Technique | Application for Indazole Derivatives | Reference |

|---|---|---|---|

| Target Identification | Deep Learning, Network Analysis | Predicting novel protein targets for the indazole scaffold by analyzing biological pathways and protein-protein interaction networks. | nih.govnih.gov |

| Hit Identification | Virtual Screening (Docking, Pharmacophore modeling) | Screening large virtual libraries of this compound derivatives against known targets (e.g., kinases, IDO1). | researchgate.net |

| Lead Optimization | QSAR, Generative Models | Predicting the biological activity of new derivatives to guide synthetic efforts and designing novel indazoles with optimized properties. | youtube.com |

| Preclinical Development | Predictive Modeling | Estimating ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties to select candidates with higher chances of success. | nih.gov |

Exploration of Novel Chemical Biology Applications of this compound

Beyond its direct therapeutic potential, this compound can serve as a valuable tool in chemical biology to probe and understand complex biological systems. The key to this potential lies in its structure, particularly the reactive hydroxymethyl (-CH₂OH) group.

This methanol (B129727) moiety provides a convenient "handle" for chemical modification. It can be used to attach various functional groups to the indazole scaffold without significantly altering the core structure that interacts with a biological target. This enables the creation of sophisticated molecular probes:

Affinity-Based Probes: By attaching a biotin (B1667282) tag via the methanol group, researchers can create an affinity probe. This probe can be used in pull-down assays to isolate its binding partners from cell lysates, helping to identify or confirm the molecular targets of this class of compounds.

Fluorescent Probes: Conjugating a fluorescent dye to the methanol handle would yield a fluorescent probe. Such a probe could be used in cellular imaging techniques (e.g., fluorescence microscopy, flow cytometry) to visualize the subcellular localization of the compound and its targets in real-time.

Photoaffinity Labels: The methanol group could be used as an anchor point to introduce a photoreactive group (e.g., a diazirine or benzophenone). The resulting photoaffinity label, upon UV irradiation, would form a covalent bond with its target protein, allowing for unambiguous target identification and mapping of the binding site.

The compound itself can also be used as a building block in fragment-based drug discovery (FBDD). The indazole core is a known pharmacophore that binds to important enzyme classes like kinases. nih.gov this compound represents a well-defined fragment that could be screened against protein targets. Hits could then be elaborated by chemically modifying the methanol group to grow the fragment into a more potent and selective lead compound. This approach leverages the compound's inherent properties to explore new chemical space and develop novel inhibitors.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for (6-Chloro-1H-indazol-4-yl)-methanol, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via chlorination of hydroxyl precursors or reduction of carboxylic acid derivatives. For example, chlorination of [(1H-indazol-4-yl)methanol] using SOCl₂ in ethanol under reflux yields the chloro-substituted analog, as demonstrated in similar indazole syntheses . Intermediates are characterized via elemental analysis (e.g., C, H, N, Cl content verification) and spectroscopic methods (¹H/¹³C NMR, IR). IR peaks for hydroxyl (3440 cm⁻¹) and C=N (1640 cm⁻¹) groups confirm structural integrity .

Q. How is the purity and stability of this compound validated under laboratory storage conditions?

- Methodological Answer : Purity is assessed via HPLC (reverse-phase C18 column, methanol/water mobile phase) and melting point determination. Stability studies involve accelerated degradation tests under varying pH, temperature, and light exposure. For example, storing the compound at 4°C in amber vials with desiccants minimizes hydrolysis of the chloro group and oxidation of the methanol moiety .

Q. What crystallographic techniques are used to resolve the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL (for refinement) and WinGX (for data processing) is standard. Anisotropic displacement parameters and hydrogen bonding networks (e.g., O–H···N interactions) are analyzed to confirm stereochemistry. Crystallization is typically achieved via slow evaporation in ethanol or methanol .

Advanced Research Questions

Q. How does this compound function as a scaffold in enzyme inhibition studies, such as targeting tryptophan 2,3-dioxygenase (TDO2)?

- Methodological Answer : The indazole core acts as a competitive inhibitor by mimicking substrate binding. Pharmacophore modeling (e.g., Maestro’s Shape Screening) identifies key interactions: the chloro group occupies hydrophobic pockets, while the methanol moiety forms hydrogen bonds with catalytic residues. In vitro assays (IC₅₀ determination) and molecular docking (Glide SP/XP scoring) validate binding .

Q. What strategies resolve contradictory data in solubility and bioavailability studies of this compound derivatives?

- Methodological Answer : Discrepancies arise from solvent polarity (e.g., methanol vs. DMSO) and assay conditions. Use orthogonal methods:

- Solubility : Shake-flask technique with HPLC quantification in methanol/water gradients .

- Bioavailability : Parallel artificial membrane permeability assays (PAMPA) compared to in vivo pharmacokinetics .

- Statistical tools (e.g., Bland-Altman plots) reconcile inter-lab variability .

Q. How is the compound’s chirality exploited in asymmetric catalysis or drug design?

- Methodological Answer : The methanol group’s stereogenic center enables enantioselective synthesis. Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, while circular dichroism (CD) confirms absolute configuration. In drug design, molecular dynamics simulations (e.g., Desmond) predict enantiomer-specific binding to targets like kinases .

Q. What computational workflows optimize this compound derivatives for enhanced metabolic stability?

- Methodological Answer :

- Metabolite Prediction : CYP450 docking (AutoDock Vina) identifies vulnerable sites (e.g., chloro substitution reduces oxidative dehalogenation).

- QSAR Models : Train models on indazole analogs using descriptors like logP and topological polar surface area (TPSA) to predict clearance rates .

- In Silico Toxicity : ProTox-II or ADMETLab assess hepatotoxicity risks .

Data and Contradiction Management

Q. How should researchers address conflicting crystallographic data for this compound polymorphs?

- Methodological Answer :

- Validation : Cross-validate with powder XRD (PXRD) and differential scanning calorimetry (DSC) to distinguish polymorphs.

- Software : Use Olex2 for structure solution and Mercury for packing analysis. Contradictions in unit cell parameters often arise from solvent inclusion or temperature effects during crystallization .

Q. What frameworks guide ethical data sharing while protecting proprietary research on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。